An In-Depth Technical Guide to the Basic Properties of 1-Benzylpiperidine-4-carboxylic Acid
An In-Depth Technical Guide to the Basic Properties of 1-Benzylpiperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzylpiperidine-4-carboxylic acid, a derivative of piperidine, is a heterocyclic compound with a structure that lends itself to a variety of chemical modifications, making it a molecule of interest in medicinal chemistry and drug discovery. Its core structure, featuring a piperidine ring, a carboxylic acid group, and a benzyl substituent, provides a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The basic properties of this compound, particularly its acidity and solubility, are fundamental to its handling, formulation, and biological activity.
This technical guide provides a comprehensive overview of the core basic properties of 1-Benzylpiperidine-4-carboxylic acid, including its physicochemical data, detailed experimental protocols for property determination, and a look into the potential biological relevance of the broader class of N-benzylpiperidine derivatives.
Physicochemical Properties
The fundamental physicochemical properties of 1-Benzylpiperidine-4-carboxylic acid are summarized below. These properties are critical for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₂ | --INVALID-LINK-- |
| Molecular Weight | 219.28 g/mol | --INVALID-LINK-- |
| CAS Number | 10315-07-8 | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Appearance | White to off-white crystalline powder | --INVALID-LINK--[3] |
| Melting Point | 169.0-170.5 °C | --INVALID-LINK--[3] |
| Boiling Point (Predicted) | 358.6 ± 35.0 °C | --INVALID-LINK--[3] |
Acidity (pKa)
The acidity of the carboxylic acid group is a key determinant of the ionization state of 1-Benzylpiperidine-4-carboxylic acid at a given pH, which in turn influences its solubility, membrane permeability, and interaction with biological targets.
Quantitative pKa Data
| Parameter | Predicted Value | Method |
| pKa (Carboxylic Acid) | 4.02 ± 0.20 | Computational Prediction |
Note: This value is predicted and should be confirmed by experimental determination.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a standard and accurate method for determining the pKa of ionizable compounds.
Objective: To determine the pKa of the carboxylic acid and the piperidine nitrogen of 1-Benzylpiperidine-4-carboxylic acid.
Materials:
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1-Benzylpiperidine-4-carboxylic acid
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Standardized 0.1 M Hydrochloric Acid (HCl) solution
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Standardized 0.1 M Sodium Hydroxide (NaOH) solution
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Potassium Chloride (KCl) for maintaining ionic strength
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Deionized water
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pH meter with a suitable electrode
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Magnetic stirrer and stir bar
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Burette
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Beaker
Procedure:
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Sample Preparation: Accurately weigh a sample of 1-Benzylpiperidine-4-carboxylic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
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Ionic Strength Adjustment: Add a sufficient amount of KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M). This minimizes changes in activity coefficients during the titration.
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Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer, immerse the calibrated pH electrode, and begin gentle stirring. Position the burette containing the standardized NaOH solution above the beaker.
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Titration for Carboxylic Acid pKa:
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Record the initial pH of the solution.
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Add small, precise increments of the 0.1 M NaOH solution from the burette.
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After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
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Continue the titration past the equivalence point, where a sharp change in pH is observed.
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Titration for Piperidine pKa:
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To determine the pKa of the basic piperidine nitrogen, a separate titration with 0.1 M HCl would be performed on a solution of the sodium salt of the compound, or by back-titration.
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Data Analysis:
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Plot a graph of pH versus the volume of titrant added.
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The pKa is the pH at the half-equivalence point. This can be determined from the graph or by calculating the first derivative of the titration curve to precisely locate the equivalence point.
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Workflow for pKa Determination:
Caption: Workflow for pKa determination by potentiometric titration.
Solubility
Solubility is a critical parameter that affects the bioavailability and formulation of a drug candidate. The presence of both a hydrophobic benzyl group and ionizable carboxylic acid and amine groups suggests that the solubility of 1-Benzylpiperidine-4-carboxylic acid will be pH-dependent.
Quantitative Solubility Data
Specific quantitative solubility data for 1-Benzylpiperidine-4-carboxylic acid in various solvents is not widely published. However, general observations indicate its solubility characteristics.
| Solvent | Solubility |
| Water | Low solubility[3] |
| Organic Solvents | Higher solubility[3] |
Note: These are qualitative descriptions. Experimental determination is necessary for quantitative values.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Objective: To determine the aqueous solubility of 1-Benzylpiperidine-4-carboxylic acid at a specific temperature and pH.
Materials:
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1-Benzylpiperidine-4-carboxylic acid
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Buffer solutions of desired pH (e.g., pH 7.4 for physiological relevance)
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Scintillation vials or other suitable containers
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Shaking incubator or orbital shaker set at a constant temperature (e.g., 25°C or 37°C)
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Syringe filters (e.g., 0.45 µm)
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Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
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Sample Preparation: Add an excess amount of solid 1-Benzylpiperidine-4-carboxylic acid to a vial containing a known volume of the buffer solution. The excess solid ensures that equilibrium is reached with an undissolved solid phase present.
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Equilibration: Seal the vials and place them in the shaking incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The shaking prevents the solid from settling and facilitates dissolution.
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Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle.
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Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.
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Quantification: Dilute the filtered solution as necessary and analyze the concentration of the dissolved compound using a validated analytical method.
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Data Analysis: The measured concentration represents the equilibrium solubility of the compound in that specific solvent at that temperature and pH.
Caption: Multi-target inhibition by N-benzylpiperidine derivatives in Alzheimer's.
Conclusion
1-Benzylpiperidine-4-carboxylic acid is a compound with basic properties that are crucial for its application in research and drug development. While experimentally determined quantitative data for its pKa and solubility are limited, predictive models and established experimental protocols provide a strong foundation for its characterization. The N-benzylpiperidine scaffold is of significant interest in medicinal chemistry, particularly for the development of multi-target ligands for complex diseases. Further experimental investigation into the precise physicochemical and biological properties of 1-Benzylpiperidine-4-carboxylic acid is warranted to fully elucidate its potential.
